Fosmanogepix
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fosmanogepix is an experimental antifungal drug being developed by Amplyx Pharmaceuticals, now under Pfizer and Basilea . It is a first-in-class antifungal targeting the fungal enzyme Glycosylphosphatidylinositol-anchored Wall protein Transfer 1 (Gwt1), with broad-spectrum activity against yeasts and molds, including multidrug-resistant fungi . This compound is formulated for both intravenous and oral administration .
Preparation Methods
Fosmanogepix is synthesized through a series of chemical reactions involving the formation of its active moiety, manogepix. The synthetic route involves the preparation of intermediate compounds, followed by their conversion into the final product. The industrial production methods for this compound involve large-scale synthesis under controlled conditions to ensure the purity and efficacy of the compound .
Chemical Reactions Analysis
Fosmanogepix undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are intermediates that are further processed to yield the final active compound, manogepix .
Scientific Research Applications
Fosmanogepix has shown significant potential in the treatment of invasive fungal infections, including aspergillosis, candidaemia, and coccidioidomycosis . It has demonstrated broad-spectrum in vitro activity against yeasts and molds, including difficult-to-treat pathogens . This compound is also being investigated for its efficacy in treating infections caused by multidrug-resistant fungi . Its high oral bioavailability and favorable drug-drug interaction profiles make it an attractive option for clinical use .
Mechanism of Action
Fosmanogepix is a prodrug that is converted into its active form, manogepix, in vivo . Manogepix targets the enzyme Gwt1, which is involved in the glycosylphosphatidylinositol biosynthesis pathway . By inhibiting this enzyme, this compound prevents the fungi from properly modifying certain GPI-anchored proteins essential to the fungal life cycle . This novel mechanism of action makes this compound a first-in-class medication .
Comparison with Similar Compounds
Fosmanogepix is unique in its mechanism of action compared to other antifungal agents. Similar compounds include ibrexafungerp, olorofim, opelconazole, and rezafungin . These compounds also target different pathways and enzymes involved in fungal cell wall synthesis and function, but this compound’s inhibition of Gwt1 sets it apart .
Properties
IUPAC Name |
[2-amino-3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-1-ium-1-yl]methyl hydrogen phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N4O6P/c23-22-19(4-3-11-26(22)15-31-33(27,28)29)20-13-18(25-32-20)12-16-6-8-17(9-7-16)14-30-21-5-1-2-10-24-21/h1-11,13,23H,12,14-15H2,(H2,27,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQONJQKKVAHONF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OCC2=CC=C(C=C2)CC3=NOC(=C3)C4=C([N+](=CC=C4)COP(=O)(O)[O-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N4O6P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2091769-17-2 |
Source
|
Record name | Fosmanogepix [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2091769172 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fosmanogepix | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15183 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | FOSMANOGEPIX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XQ871489P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.